molecular formula C18H23N3O B2415351 (3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797874-81-7

(3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Cat. No.: B2415351
CAS No.: 1797874-81-7
M. Wt: 297.402
InChI Key: UKXGAFQSKCIGAH-UHFFFAOYSA-N
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Description

(3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a complex organic compound that features a unique structure combining an adamantane moiety with a dihydropyridopyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the adamantane derivative, followed by the construction of the dihydropyridopyrimidine ring system. Key steps may include:

    Adamantane Functionalization: Introduction of functional groups onto the adamantane core.

    Cyclization Reactions: Formation of the dihydropyridopyrimidine ring through cyclization reactions involving appropriate precursors.

    Coupling Reactions: Coupling of the adamantane derivative with the dihydropyridopyrimidine intermediate to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the adamantane moiety’s known activity in this area.

    Materials Science: Use in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Research: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The adamantane moiety is known to interact with the central nervous system, potentially modulating neurotransmitter release or receptor activity. The dihydropyridopyrimidine ring system may contribute additional binding interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: A well-known adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.

    Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.

    Pyridopyrimidines: A class of compounds with various biological activities, including kinase inhibition.

Properties

IUPAC Name

1-adamantyl(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c22-17(21-2-1-16-15(10-21)9-19-11-20-16)18-6-12-3-13(7-18)5-14(4-12)8-18/h9,11-14H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXGAFQSKCIGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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